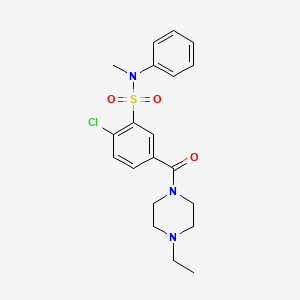
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide, also known as TAK-659, is a small molecule kinase inhibitor that has shown promising results in various preclinical studies. This compound has been identified as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in immune cell signaling and proliferation. By blocking the activity of these kinases, 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can prevent the activation and proliferation of immune cells, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can inhibit the activity of several kinases involved in immune cell signaling and proliferation, leading to a reduction in inflammation and tumor growth. In vivo studies have shown that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can improve survival and reduce tumor growth in mouse models of lymphoma and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule kinase inhibitor that is easily synthesized and purified, making it readily available for use in preclinical studies. However, one limitation of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is its specificity for certain kinases, which may limit its effectiveness in some disease models.
Orientations Futures
There are several future directions for the study of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide may have potential as a combination therapy with other kinase inhibitors or immunotherapies for the treatment of cancer. Further studies are needed to fully understand the potential of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide in these applications.
Méthodes De Synthèse
The synthesis of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-ethylpiperazine-1-carboxylic acid, followed by reduction and acylation to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final compound.
Applications De Recherche Scientifique
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling and proliferation. In vivo studies have demonstrated that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can inhibit tumor growth and improve survival in mouse models of lymphoma and leukemia.
Propriétés
IUPAC Name |
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-3-23-11-13-24(14-12-23)20(25)16-9-10-18(21)19(15-16)28(26,27)22(2)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEIYMUNISSHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
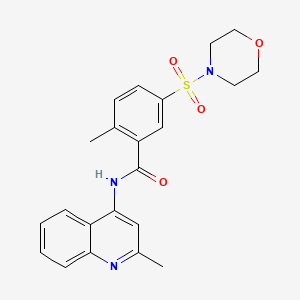
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
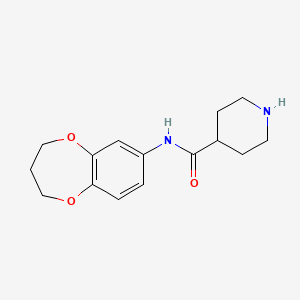
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
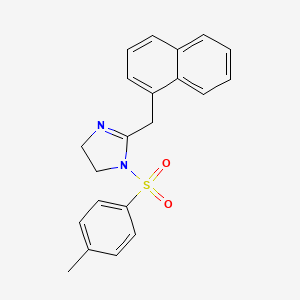
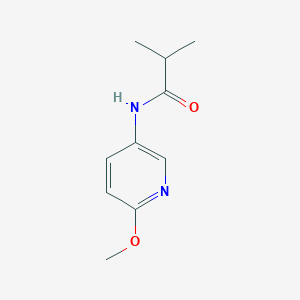
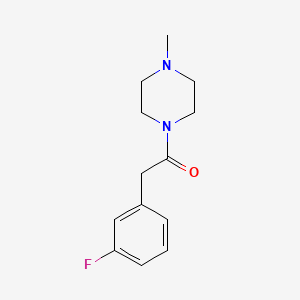
![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)
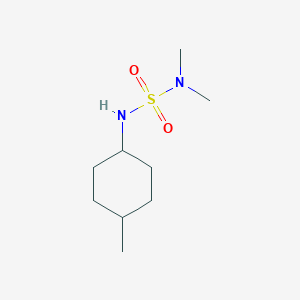
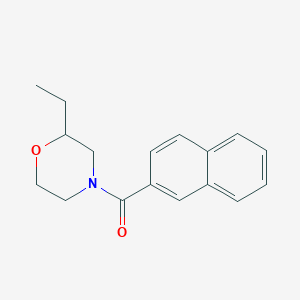
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)